Polystachoside is a natural product found in Punica granatum, Euphorbia hyssopifolia, and other organisms with data available.
Quercetin 3-arabinoside
CAS No.: 5041-68-9
Cat. No.: VC17979554
Molecular Formula: C20H18O11
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5041-68-9 |
|---|---|
| Molecular Formula | C20H18O11 |
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
| Standard InChI | InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
| Standard InChI Key | BDCDNTVZSILEOY-BQCJVYABSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
| Melting Point | 239 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Quercetin 3-arabinoside consists of a quercetin backbone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-ol) linked to an arabinose sugar via a β-glycosidic bond at the C-3 position . The arabinose moiety exists in the pyranose form, with stereochemistry defined by the (2R,3S,4R,5R) configuration . This stereochemical arrangement significantly influences its solubility and metabolic stability. The compound’s isomeric SMILES notation is:
and its InChI key is PZZRDJXEMZMZFD-KRLKJCFRSA-N .
Physicochemical Characteristics
The compound’s physicochemical properties, derived from computational and experimental analyses, are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 434.30 g/mol | |
| Exact Mass | 434.084911 g/mol | |
| Topological Polar Surface | 186.00 Ų | |
| LogP (XLogP) | 0.40 | |
| Hydrogen Bond Donors | 7 | |
| Hydrogen Bond Acceptors | 11 | |
| Rotatable Bonds | 3 |
These properties underpin its moderate hydrophilicity, with a topological polar surface area (TPSA) of 186 Ų suggesting limited blood-brain barrier permeability .
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Quercetin 3-arabinoside has been qualitatively detected in multiple plant families, though quantitative data remain scarce. Key sources include:
| Plant Species | Common Name | Family | Tissue |
|---|---|---|---|
| Foeniculum vulgare | Fennel | Apiaceae | Seeds, leaves |
| Laurus nobilis | Sweet bay | Lauraceae | Leaves |
| Corylus avellana | Hazelnut | Betulaceae | Nuts, bark |
| Punica granatum | Pomegranate | Lythraceae | Fruit rind |
| Vaccinium macrocarpon | Cranberry | Ericaceae | Fruit |
Biosynthesis
The compound arises via the flavonoid biosynthesis pathway:
-
Phenylpropanoid Pathway: Conversion of phenylalanine to 4-coumaroyl-CoA.
-
Chalcone Formation: Condensation with malonyl-CoA to form naringenin chalcone.
-
Modification Steps: Hydroxylation, oxidation, and glycosylation at C-3 using UDP-arabinose as the sugar donor .
Enzymes such as flavonoid 3-O-glycosyltransferase (F3GT) mediate the final glycosylation step, though species-specific isoforms may influence arabinose linkage patterns .
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Metabolism
In silico predictions using admetSAR 2.0 highlight key pharmacokinetic traits:
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Yes | 67.8 |
| Caco-2 Permeability | Low | 86.7 |
| Oral Bioavailability | Moderate | 64.3 |
| CYP3A4 Substrate | Yes | 64.6 |
| P-glycoprotein Substrate | Yes | 69.6 |
These data suggest that quercetin 3-arabinoside undergoes partial intestinal absorption, likely via passive diffusion, and is susceptible to first-pass metabolism mediated by CYP3A4 .
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is the gold standard for detecting quercetin 3-arabinoside in plant extracts . Typical parameters include:
| Column | Mobile Phase | Detection Wavelength | Retention Time |
|---|---|---|---|
| C18 reversed-phase | Acetonitrile/0.1% formic acid | 370 nm | 12–14 min |
Spectroscopic Characterization
-
NMR: and NMR spectra reveal distinct signals for the arabinose protons (δ 3.5–5.5 ppm) and quercetin aglycone (δ 6.2–7.8 ppm) .
-
IR: Stretching vibrations at 1650 cm (C=O) and 3400 cm (OH) confirm the flavonoid structure .
Challenges and Future Directions
Research Gaps
-
Pharmacological Studies: No in vivo trials have assessed efficacy or toxicity.
-
Synthesis Routes: Chemical synthesis remains unreported, hindering large-scale production.
-
Structure-Activity Relationships: The impact of arabinose stereochemistry on bioactivity is unknown.
Recommendations
-
Prioritize in vivo studies to validate antioxidant and anti-inflammatory claims.
-
Develop synthetic protocols using enzymatic glycosylation or solid-phase synthesis.
-
Explore synergies with other polyphenols in complex matrices like cranberry extracts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume